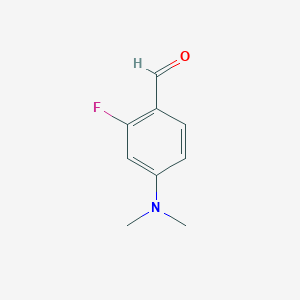
4-(Dimethylamino)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
4-(Dimethylamino)-2-fluorobenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups enable it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution, making it valuable for synthesizing new derivatives.
- Nucleophilic Substitution Reactions: It can react with nucleophiles, leading to diverse substituted products.
Medicinal Chemistry
The compound is significant in drug development and therapeutic research:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, such as prostate cancer (PC-3). Studies report IC50 values ranging from 18.46 μM to 61 μM, highlighting its potential as an anticancer agent.
- Enzyme Inhibition Studies: The compound has been employed in studies to understand enzyme interactions and inhibition mechanisms, particularly in developing enzyme inhibitors for therapeutic applications.
This compound has demonstrated notable biological activities:
- Cytotoxicity Studies: In vitro assays reveal that the compound induces apoptosis in various cancer cell lines, characterized by morphological changes and DNA fragmentation.
- Antifungal Activity: Related compounds have shown antifungal properties against non-Candida yeast strains, suggesting potential applications in antifungal drug development.
Case Studies
Case Study 1: Prostate Cancer Treatment
A study focused on thiosemicarbazone derivatives related to this compound demonstrated significant cytotoxicity (IC = 18.46 μM) against PC-3 adenocarcinoma cells. Mechanisms involved included mitochondrial impairment and reactive oxygen species (ROS) overproduction.
Case Study 2: Antifungal Activity
Investigations into structurally similar compounds revealed antifungal activity against various yeast strains, indicating that modifications around the benzaldehyde scaffold could enhance biological efficacy.
Propriétés
Numéro CAS |
1524-07-8 |
|---|---|
Formule moléculaire |
C9H10FNO |
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
Clé InChI |
HTPRYYQFLDDHCT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)C=O)F |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C=O)F |
Key on ui other cas no. |
1524-07-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















